molecular formula C7H5FN2 B6230588 2-Fluoro-6-methylnicotinonitrile CAS No. 54957-80-1

2-Fluoro-6-methylnicotinonitrile

Cat. No.: B6230588
CAS No.: 54957-80-1
M. Wt: 136.1
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Description

2-Fluoro-6-methylnicotinonitrile, also known as 2-fluoro-6-methylpyridine-3-carbonitrile, is a chemical compound with the molecular formula C7H5FN2. It is a derivative of nicotinonitrile and is characterized by the presence of a fluorine atom at the 2-position and a methyl group at the 6-position of the pyridine ring. This compound is known for its stability and versatility, making it valuable in various chemical applications .

Properties

IUPAC Name

2-fluoro-6-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c1-5-2-3-6(4-9)7(8)10-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGWMSLBTCAHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654057
Record name 2-Fluoro-6-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54957-80-1
Record name 2-Fluoro-6-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-methylnicotinonitrile typically involves the condensation of 2-fluoro-6-methylpyridine with cyanogen bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methylnicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted pyridine derivatives.

    Oxidation Reactions: Formation of carboxylic acids or aldehydes.

    Reduction Reactions: Formation of primary amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-6-methylnicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a nitrile group enhances its reactivity and potential for diverse applications in chemical synthesis and pharmaceutical development .

Biological Activity

2-Fluoro-6-methylnicotinonitrile is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7_{7}H6_{6}F1_{1}N2_{2}. The presence of a fluorine atom at the second position and a cyano group at the sixth position of the pyridine ring significantly influences its chemical reactivity and biological interactions.

The mechanism of action for this compound primarily involves its interaction with various biological targets, such as enzymes and receptors. The fluorine atom can enhance the compound's binding affinity and metabolic stability, making it a valuable candidate for drug development. The specific pathways through which it exerts its effects vary based on the biological context.

Biological Activity

Research has shown that this compound exhibits several biological activities:

  • Antiviral Activity : Preliminary studies indicate that compounds similar to this compound may demonstrate antiviral properties, particularly against hepatitis B virus (HBV) in vitro.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which could lead to therapeutic applications in treating diseases where these enzymes play a critical role.
  • Cytotoxicity : Some derivatives have shown cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralExhibits activity against HBV
Enzyme InhibitionPotential inhibitor for specific target enzymes
CytotoxicityInduces cell death in cancer lines

Case Study: Antiviral Efficacy

In a study examining the antiviral properties of related compounds, it was found that modifications to the nicotinonitrile structure could enhance antiviral efficacy. For instance, the introduction of different substituents at various positions on the pyridine ring led to increased potency against HBV. This suggests that this compound could be optimized for better antiviral activity through structural modifications.

Case Study: Enzyme Interaction

Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that this compound could inhibit enzyme activity, leading to altered metabolic processes in cells. This property opens avenues for further exploration in drug design aimed at metabolic disorders.

Applications in Drug Development

The unique properties of this compound make it a promising candidate for various applications:

  • Pharmaceutical Development : As an intermediate in synthesizing biologically active compounds, it can be used to create new drugs targeting viral infections and cancer.
  • Research Tool : Its ability to modulate enzyme activity makes it useful in biochemical research for studying metabolic pathways.

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